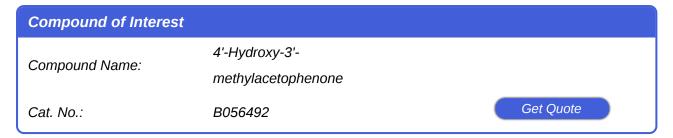


Application Notes and Protocols for the Synthesis of 4'-Hydroxy-3'-methylacetophenone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **4'-Hydroxy-3'-methylacetophenone**, a valuable intermediate in the pharmaceutical and fragrance industries.[1][2] The primary synthetic routes discussed are the Fries rearrangement of m-cresyl acetate and the direct Friedel-Crafts acylation of 3-methylphenol (m-cresol). This guide includes comprehensive experimental procedures, quantitative data analysis, and visualizations to aid in the successful synthesis and understanding of the reaction pathways. The target compound, **4'-Hydroxy-3'-methylacetophenone**, has demonstrated potential biological activities, including antioxidant and antimycobacterial properties, and serves as a key building block for various bioactive molecules.[3][4]

Introduction

4'-Hydroxy-3'-methylacetophenone (CAS No. 876-02-8) is an aromatic ketone characterized by a hydroxyl and a methyl group on the phenyl ring.[1] It is a white to off-white crystalline solid with a molecular weight of 150.17 g/mol .[5][6] This compound is a versatile intermediate in organic synthesis, particularly in the development of analgesics, anti-inflammatory drugs, and other pharmaceuticals.[1][2] Its synthesis is primarily achieved through two main pathways: the Fries rearrangement of an ester precursor or the direct acylation of the corresponding phenol.



Synthetic Pathways

There are two primary methods for the synthesis of **4'-Hydroxy-3'-methylacetophenone**:

- Fries Rearrangement of m-cresyl acetate: This method involves the initial esterification of 3-methylphenol to form m-cresyl acetate, followed by a Lewis acid-catalyzed rearrangement to yield the desired product. This reaction is ortho and para selective, and the desired paraisomer can be favored by controlling reaction conditions.[7]
- Friedel-Crafts Acylation of 3-methylphenol: This is a direct method where 3-methylphenol is acylated using an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.

Below are detailed protocols for both synthetic approaches.

Experimental Protocols Protocol 1: Synthesis via Fries Rearrangement of m-

cresyl acetate

This protocol is a two-step process involving the synthesis of the intermediate m-cresyl acetate, followed by its rearrangement.

Step 1: Synthesis of m-cresyl acetate

Materials:

- 3-methylphenol (m-cresol)
- Acetic anhydride
- Pyridine (catalyst)
- Ice
- Concentrated Hydrochloric Acid (HCl)
- Carbon tetrachloride (or other suitable organic solvent)



- 10% Sodium Hydroxide (NaOH) solution
- Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

Procedure:

- In a beaker, combine 3-methylphenol (1 mol) and a catalytic amount of dry pyridine (5 mL).
- Place the beaker in an ice bath to cool the mixture.
- Slowly add acetic anhydride (1.25 mol) to the mixture with constant stirring, maintaining the low temperature.
- After the addition is complete, pour the reaction mixture onto a mixture of ice (100 g) and concentrated HCI (50 mL).
- Extract the product with a suitable organic solvent like carbon tetrachloride (50 mL).
- Wash the organic extract successively with water, 10% NaOH solution, and again with water.
- Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂ or MgSO₄).
- Remove the solvent by distillation to obtain m-cresyl acetate.

Step 2: Fries Rearrangement of m-cresyl acetate to 4'-Hydroxy-3'-methylacetophenone

Materials:

- m-cresyl acetate (from Step 1)
- p-Toluenesulfonic acid (PTSA) or Aluminum Chloride (AlCl₃)
- Ice-cold water
- Petroleum ether (for crystallization)

Procedure:

• Place m-cresyl acetate (0.066 mol) in a round-bottom flask.



- Add the catalyst, p-toluenesulfonic acid (0.048 mol) or aluminum chloride.
- Heat the reaction mixture in an oil bath at 90-120°C for approximately 30 minutes.[8]
- After the reaction is complete, pour the mixture into ice-cold water with vigorous stirring. This
 will result in a mixture of the ortho and para isomers. The ortho-isomer (2-hydroxy-3methylacetophenone) is typically a liquid, while the desired para-isomer (4'-Hydroxy-3'methylacetophenone) is a solid.[8][9]
- The solid product can be isolated from the mixture.
- Recrystallize the solid residue from petroleum ether to obtain pure 4'-Hydroxy-3'-methylacetophenone.[10]

Protocol 2: Direct Friedel-Crafts Acylation of 3-methylphenol

Materials:

- 3-methylphenol (m-cresol)
- · Acetic anhydride or Acetyl chloride
- Aluminum chloride (AlCl₃) or another suitable Lewis acid
- Anhydrous toluene or other inert solvent
- Concentrated Hydrochloric Acid (HCl)
- Ice water
- 5% Sodium Hydroxide (NaOH) solution
- Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

Procedure:



- In a three-necked flask equipped with a stirrer and a dropping funnel, add anhydrous aluminum chloride (0.098 mol) and anhydrous toluene (20 mL).
- Slowly add a mixture of acetic anhydride (0.039 mol) and anhydrous toluene (5 mL) through the dropping funnel while stirring.
- Heat the mixture in a water bath at 90-95°C for 30 minutes, or until the evolution of hydrogen chloride gas ceases.
- Cool the reaction flask in a cold-water bath.
- Slowly add a mixture of concentrated HCl (30 mL) and ice water (30 mL) to the flask with continuous stirring to decompose the aluminum chloride complex.
- Separate the organic layer.
- Wash the organic layer with 5% NaOH solution and then with water.
- · Dry the organic layer over an anhydrous drying agent.
- Remove the solvent by distillation, followed by vacuum distillation to purify the product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of **4'-Hydroxy-3'-methylacetophenone**.



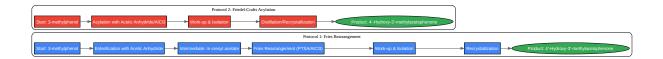
Parameter	Fries Rearrangement (PTSA)	Friedel-Crafts Acylation (AlCl₃)
Starting Material	m-cresyl acetate	3-methylphenol
Acylating Agent	-	Acetic anhydride
Catalyst	p-Toluenesulfonic acid	Aluminum chloride
Yield	~30%[10]	Varies
Melting Point	105-111 °C[2]	105-111 °C
Appearance	White to light beige crystalline powder[2]	White to light beige crystalline powder
Purity (by HPLC)	≥ 99%[2]	Typically high after purification

Spectroscopic Data:

- ¹H NMR (300MHz, DMSO-d₆): δ 9.85 (s, 1H, -OH), 7.48 (d, 1H), 7.44 (s, 1H), 6.87 (d, 1H), 3.82 (s, 3H, -OCH₃ for a related compound), 2.48 (s, 3H, -COCH₃). Note: The provided NMR data is for a methoxy-analog, but serves as a reference for the expected peak regions.
 [11]
- Mass Spectrum (Electron Ionization): Molecular ion peak (M+) at m/z 150.[12]
- IR Spectrum: Characteristic peaks for O-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and aromatic C-H stretching.[13]

Visualizations Experimental Workflow



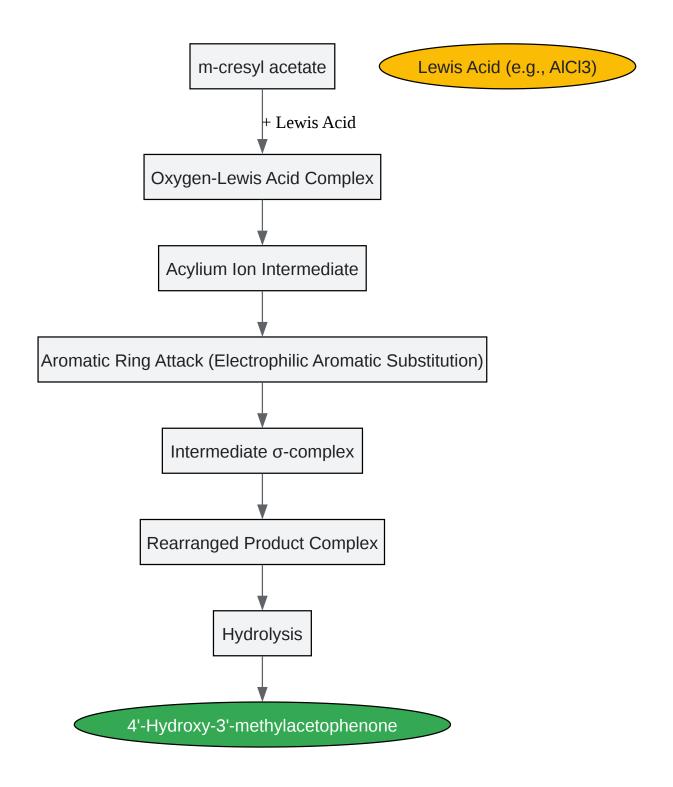


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Caption: Synthetic workflows for 4'-Hydroxy-3'-methylacetophenone.

Reaction Mechanism: Fries Rearrangement





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Caption: Mechanism of the Fries Rearrangement.



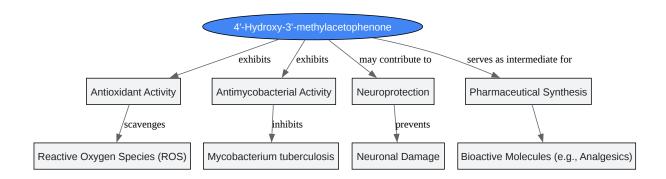
Biological Relevance and Applications

4'-Hydroxy-3'-methylacetophenone is not only a synthetic intermediate but also exhibits biological activities of interest to drug development professionals.

- Antioxidant Activity: As a phenolic compound, it is believed to possess potent antioxidant
 properties, similar to other phenolic compounds like thymol and eugenol.[4] This activity is
 relevant for applications in cosmetics and personal care products to protect against oxidative
 stress.[2]
- Antimycobacterial Activity: The compound has been shown to have activity against
 Mycobacterium tuberculosis in vitro, suggesting its potential as a scaffold for the
 development of new antitubercular agents.[3]
- Neuroprotection: A related compound, 4-hydroxy-3-methoxy-acetophenone (apocynin), has shown neuroprotective properties in models of cerebral ischemia, suggesting that the core structure may be a promising starting point for the development of neuroprotective agents.
 [14]
- Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1][2] It is also used in the synthesis of Salmeterol impurities, indicating its relevance in the quality control and synthesis of adrenergic agonists.[15]

Potential Biological Interaction Pathway





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Caption: Biological relevance of 4'-Hydroxy-3'-methylacetophenone.

Conclusion

The synthesis of **4'-Hydroxy-3'-methylacetophenone** via Fries rearrangement or Friedel-Crafts acylation provides reliable routes to this important chemical intermediate. The choice of method may depend on factors such as catalyst availability, desired regioselectivity, and environmental considerations, with methods employing catalysts like PTSA offering a "greener" alternative to traditional Lewis acids. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in the successful synthesis and further application of this versatile compound in drug discovery and development.

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